4,6-O-Benzylidene-D-glucose

Catalog No.
S663960
CAS No.
30688-66-5
M.F
C13H16O6
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-O-Benzylidene-D-glucose

CAS Number

30688-66-5

Product Name

4,6-O-Benzylidene-D-glucose

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1

InChI Key

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N

SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O

Synonyms

4,6-O-Benzylidene-D-glucopyranoside;4,6-O-Benzylidene-D-glucose;4,6-O-Benzylidene-D-glucopyranose;4,6-o-(Phenylmethylene)-D-glucose;D-Glucose, 4,6-o-(phenylmethylene)-

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O

Organic Synthesis Intermediate:

4,6-O-Benzylidene-D-glucose (referred to as Benzylidene glucose hereafter) is primarily used as a key intermediate in the synthesis of various carbohydrates. Its utility lies in its ability to selectively protect the 4 and 6 hydroxyl groups of the D-glucose molecule, leaving other functional groups accessible for further chemical modifications. [] This selective protection allows researchers to introduce desired functionalities at specific positions on the carbohydrate scaffold, leading to the creation of structurally diverse and complex carbohydrate derivatives. []

Glycosyl donor in Glycosylation Reactions:

Benzylidene glucose can also function as a glycosyl donor in glycosylation reactions. [] Glycosylation reactions involve the formation of a glycosidic bond between two sugar molecules, which is essential for building complex carbohydrates with specific biological functions. Benzylidene glucose, with its protected hydroxyl groups, can participate in these reactions under specific conditions, leading to the formation of desired glycosidic linkages. [] This application is particularly valuable in the synthesis of complex oligosaccharides, which are important molecules involved in various biological processes.

Study of Carbohydrate-Protein Interactions:

Benzylidene glucose can be employed to study carbohydrate-protein interactions. [] Due to its ability to mimic the structural features of natural carbohydrates, Benzylidene glucose can be used as a ligand to probe the binding sites of carbohydrate-binding proteins. [] By studying the interaction between Benzylidene glucose and these proteins, researchers can gain insights into the molecular mechanisms of carbohydrate recognition and binding, which are crucial for understanding various biological processes like cell signaling and immune function.

Model Compound for Studying Carbohydrate Chemistry:

The relatively simple structure of Benzylidene glucose, compared to naturally occurring complex carbohydrates, makes it a valuable model compound for studying carbohydrate chemistry. [] Its well-defined structure allows researchers to investigate fundamental aspects of carbohydrate reactivity and behavior. This knowledge can then be applied to the understanding and manipulation of more complex carbohydrates with biological relevance.

4,6-O-Benzylidene-D-glucose (also known as 4,6-O-(phenylmethylene)-D-glucose) is a synthetic derivative of D-glucose, a simple sugar. It is formed by the reaction between the hydroxyl groups at the 4th and 6th positions of the glucose molecule with a benzylidene group (phenylmethylene, CH(C6H5)). This modification protects these hydroxyl groups while leaving the others free for further chemical reactions [, ].

4,6-O-Benzylidene-D-glucose serves as a valuable intermediate in the synthesis of more complex carbohydrates. Due to the protection of the 4th and 6th hydroxyl groups, it allows for selective modifications at other positions on the glucose molecule. This makes it a crucial tool for researchers studying carbohydrate chemistry and biology [, ].


Molecular Structure Analysis

The key feature of 4,6-O-Benzylidene-D-glucose is the presence of a benzylidene group linking the 4th and 6th carbon atoms of the glucose ring through a double bond (C=C). This creates a cyclic structure with a six-membered ring containing the benzylidene group and two oxygen atoms from the glucose molecule [].

Here are some notable aspects of its structure:

  • The benzylidene group is relatively stable and protects the underlying hydroxyl groups from unwanted reactions [].
  • The remaining hydroxyl groups (at positions 2, 3, and 5) are still available for further chemical modifications due to their free state [].
  • The overall structure retains the basic ring structure of glucose, making it a recognizable unit for enzymes and other biological molecules that interact with carbohydrates [].

Chemical Reactions Analysis

Synthesis:

4,6-O-Benzylidene-D-glucose is typically synthesized by reacting D-glucose with benzaldehyde in the presence of an acid catalyst [].

D-Glucose + Benzaldehyde -> 4,6-O-Benzylidene-D-glucose + H2O

Deprotection:

The benzylidene group can be removed under specific conditions (acidic or basic hydrolysis) to regenerate the original hydroxyl groups at positions 4 and 6, allowing further manipulation of the free glucose molecule [].

Other Relevant Reactions:

Due to its role as an intermediate, 4,6-O-Benzylidene-D-glucose can participate in various reactions depending on the desired outcome. These reactions typically involve modifications at the remaining hydroxyl groups on the glucose ring [].


Physical And Chemical Properties Analysis

  • Melting Point: 222-224 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in hot methanol, ethanol, and DMSO []
  • Stability: Relatively stable under dry conditions. Can hydrolyze (decompose) in aqueous solutions, especially under acidic or basic conditions [].
, including:

  • Glycosylation Reactions: It is often used as a glycosyl donor in glycosylation reactions, where it can form glycosidic bonds with various acceptors. The protecting groups influence the stereoselectivity of these reactions, allowing for either α- or β-glycosides to be formed depending on the reaction conditions .
  • Deprotection: The benzylidene group can be removed under acidic or basic conditions, yielding D-glucose or other derivatives suitable for further functionalization .
  • Formation of Glycosides: It can react with alcohols or phenols to form glycosides, which are important in biological systems and synthetic applications .

4,6-O-Benzylidene-D-glucose exhibits various biological activities:

  • Enzyme Inhibition: It has been noted as a potent inhibitor of dibutyltin oxide, an enzyme involved in energy synthesis pathways. This inhibition suggests potential applications in metabolic research and drug development .
  • Antimicrobial Properties: Some derivatives of 4,6-O-benzylidene-D-glucose have shown antimicrobial activity, making them candidates for further exploration in pharmaceutical applications .

The synthesis of 4,6-O-benzylidene-D-glucose can be achieved through several methods:

  • Acetal Formation: The reaction of D-glucose with benzaldehyde under acidic conditions leads to the formation of the benzylidene acetal. This method is straightforward and commonly used.
  • Protective Group Strategies: Various protective group strategies can be employed to selectively introduce the benzylidene group while maintaining other functional groups intact .
  • Use of Reagents: Advanced synthetic routes may involve reagents such as methyllithium or other organometallics to facilitate the reaction process under controlled conditions .

4,6-O-Benzylidene-D-glucose finds applications across several fields:

  • Carbohydrate Chemistry: It serves as an essential building block for synthesizing complex carbohydrates and glycoconjugates.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in metabolic disorders and infections due to their biological activities .
  • Material Science: The compound's self-assembly properties are being investigated for use in creating novel materials with specific functionalities .

Interaction studies involving 4,6-O-benzylidene-D-glucose focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in glycosylation reactions and its potential as a scaffold for drug development. The compound's interactions with enzymes also provide insights into its inhibitory effects on metabolic pathways .

Several compounds share structural similarities with 4,6-O-benzylidene-D-glucose. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-O-Benzyl-D-glucoseBenzyl group at the 2 positionDifferent reactivity profile; often used for α-glycosides .
3-O-Benzyl-D-glucoseBenzyl group at the 3 positionVariations in selectivity during glycosylation reactions .
D-MannoseAn epimer of D-glucoseDifferent biological activity; often used in immunology .

The uniqueness of 4,6-O-benzylidene-D-glucose lies in its dual protection at both the 4 and 6 positions, which allows for enhanced stability and selective reactivity compared to other derivatives. This characteristic makes it particularly valuable in synthetic carbohydrate chemistry.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

268.09468823 g/mol

Monoisotopic Mass

268.09468823 g/mol

Heavy Atom Count

19

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2023-08-15

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